![molecular formula C21H18O5 B13817981 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is a chemical compound with the molecular formula C21H18O5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one typically involves the reaction of 5-hydroxypsoralen with 4-phenoxybutyl bromide. The reaction is carried out in the presence of an excess of anhydrous potassium carbonate and catalytic amounts of potassium iodide in 2-butanone as the solvent. The mixture is refluxed for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield hydrogenated derivatives.
Scientific Research Applications
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of skin disorders and cancer.
Industry: It is used in the development of photochemotherapeutic agents and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one involves its ability to intercalate into DNA and form cross-links upon photoactivation. This process can lead to the inhibition of DNA replication and transcription, ultimately causing programmed cell death (apoptosis). The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A naturally occurring compound with a similar structure, used in the treatment of skin disorders.
Bergapten: Another psoralen derivative with similar photochemotherapeutic properties.
Imperatorin: A furocoumarin with similar biological activities.
Uniqueness
5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxybutoxy side chain enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C21H18O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-(4-phenoxybutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H18O5/c22-21-14-19(17-12-15-8-11-25-18(15)13-20(17)26-21)24-10-5-4-9-23-16-6-2-1-3-7-16/h1-3,6-8,11-14H,4-5,9-10H2 |
InChI Key |
CJURXBPLSXCRAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC(=O)OC3=C2C=C4C=COC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)
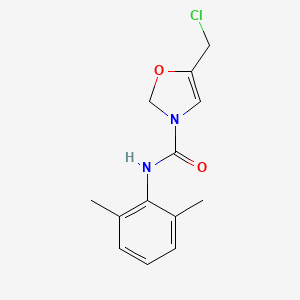
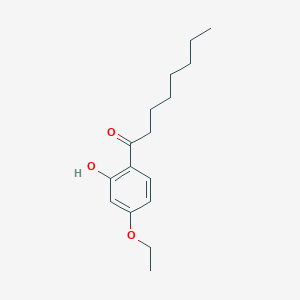



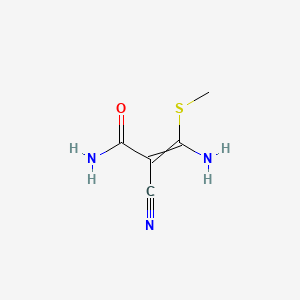
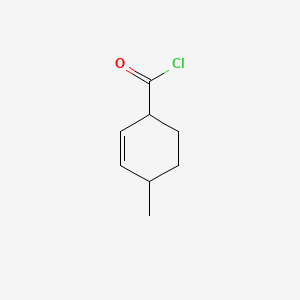

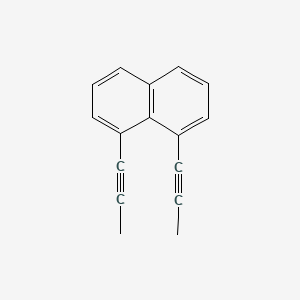

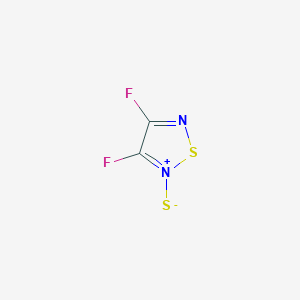
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)

